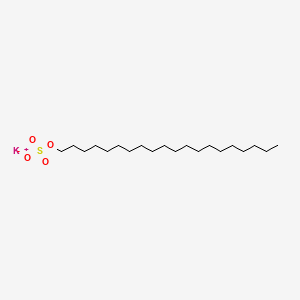![molecular formula C19H25IN2O4 B13768461 Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1) CAS No. 53219-30-0](/img/structure/B13768461.png)
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, a class of compounds that are widely studied for their applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) typically involves the reaction of diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate with iodine. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate derivatives with different functional groups .
Applications De Recherche Scientifique
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on heme production and potential use in biological assays.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting heme synthesis and inducing specific physiological responses.
Mécanisme D'action
The mechanism of action of Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) involves the inhibition of ferrochelatase, an enzyme that catalyzes the addition of iron to protoporphyrin IX to form heme. By inhibiting this enzyme, the compound effectively reduces heme production. This mechanism is particularly relevant in studies related to heme metabolism and related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A closely related compound with similar inhibitory effects on heme production.
Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another derivative with comparable properties but different functional groups.
Uniqueness
Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4’-bipyridine]-3,5-dicarboxylate–hydrogen iodide (1/1) is unique due to its specific structure and the presence of the hydrogen iodide component, which may confer additional reactivity and properties not observed in similar compounds.
Propriétés
Numéro CAS |
53219-30-0 |
|---|---|
Formule moléculaire |
C19H25IN2O4 |
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate;hydroiodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14;/h8-11,17H,6-7H2,1-5H3;1H |
Clé InChI |
UHIOKADSJOWDKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
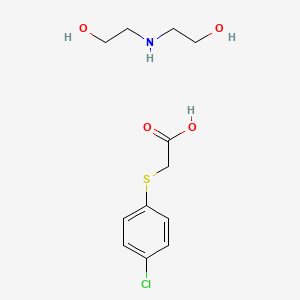

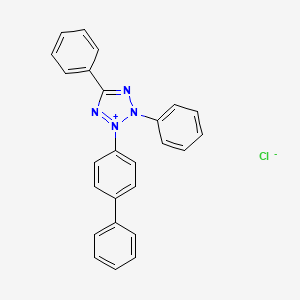

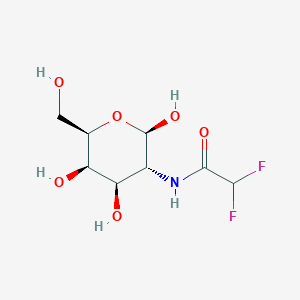
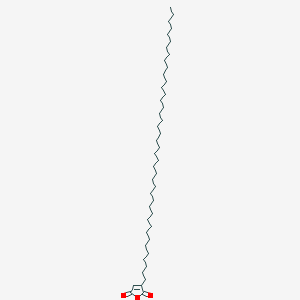
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
![3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid](/img/structure/B13768419.png)
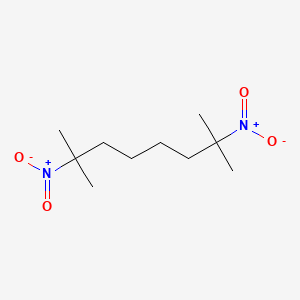

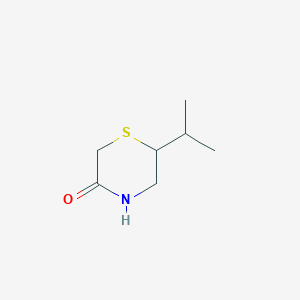
![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
